molecular formula C16H16ClN5S2 B2767626 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-77-6

2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2767626
CAS No.: 868221-77-6
M. Wt: 377.91
InChI Key: CEMAZVOKRIINTB-UHFFFAOYSA-N
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Description

2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a triazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps, including the formation of the triazole ring and subsequent attachment to the pyrimidine core. Common synthetic routes include:

    Cyclization Reactions: The triazole ring can be formed through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Substitution Reactions:

    Coupling Reactions: The final step often involves coupling the triazole moiety with the pyrimidine ring using reagents such as palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine
  • 2-aminopyrimidine derivatives
  • Pyrimido[4,5-d]pyrimidine derivatives

Uniqueness

2-(((4-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5S2/c1-11(2)24-16-21-20-14(10-23-15-18-8-3-9-19-15)22(16)13-6-4-12(17)5-7-13/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMAZVOKRIINTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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